Dipropan-2-yl 4-[5-(4-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
CAS No.: 421580-71-4
Cat. No.: VC15627269
Molecular Formula: C25H28ClNO5
Molecular Weight: 457.9 g/mol
* For research use only. Not for human or veterinary use.
![Dipropan-2-yl 4-[5-(4-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate - 421580-71-4](/images/structure/VC15627269.png)
CAS No. | 421580-71-4 |
---|---|
Molecular Formula | C25H28ClNO5 |
Molecular Weight | 457.9 g/mol |
IUPAC Name | dipropan-2-yl 4-[5-(4-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
Standard InChI | InChI=1S/C25H28ClNO5/c1-13(2)30-24(28)21-15(5)27-16(6)22(25(29)31-14(3)4)23(21)20-12-11-19(32-20)17-7-9-18(26)10-8-17/h7-14,23,27H,1-6H3 |
Standard InChI Key | RAMATKGIIGKGKI-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC=C(O2)C3=CC=C(C=C3)Cl)C(=O)OC(C)C |
Dipropan-2-yl 4-[5-(4-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound belonging to the class of dihydropyridines. This compound is characterized by its structural framework, which includes a pyridine ring with two carboxylate groups and various substituents, such as the 5-(4-chlorophenyl)furan-2-yl group. The presence of these functional groups suggests potential biological activity and applications in medicinal chemistry.
Structural Information
-
Molecular Formula: C25H28ClNO5
-
SMILES: CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC=C(O2)C3=CC=C(C=C3)Cl)C(=O)OC(C)C
-
InChI: InChI=1S/C25H28ClNO5/c1-13(2)30-24(28)21-15(5)27-16(6)22(25(29)31-14(3)4)23(21)20-12-11-19(32-20)17-7-9-18(26)10-8-17/h7-14,23,27H,1-6H3
-
InChIKey: RAMATKGIIGKGKI-UHFFFAOYSA-N
-
CAS Number: 421580-71-4
Synthesis and Characterization
The synthesis of dihydropyridine derivatives typically involves multi-step organic reactions. Although specific details on the synthesis of Dipropan-2-yl 4-[5-(4-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate are not readily available, similar compounds are often synthesized using starting materials such as substituted pyridines and carboxylic acid derivatives. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for confirming the structure and purity of the compound.
Data Tables
Property | Value |
---|---|
Molecular Formula | C25H28ClNO5 |
Molecular Weight | Not specified |
CAS Number | 421580-71-4 |
InChIKey | RAMATKGIIGKGKI-UHFFFAOYSA-N |
Research Findings and Challenges
Despite the potential applications of dihydropyridine derivatives, there is a lack of detailed research findings specifically on Dipropan-2-yl 4-[5-(4-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate. Further studies are needed to explore its pharmacological properties and potential uses in drug development.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume